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N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide typically involves the coupling of 2-aminobenzothiazole with 5-methylthiophene-2-carboxylic acid. This reaction can be facilitated by using coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide . The reaction conditions are generally mild, and the product can be obtained in high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and thiophene rings exhibit significant antimicrobial properties . N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide may serve as a lead compound in developing new antimicrobial agents . Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that benzothiazole derivatives can inhibit bacterial growth in vitro, making them suitable candidates for further investigation in drug design.
Anticancer Potential
The compound's structure suggests potential anticancer activity . Benzothiazole derivatives are frequently evaluated for their efficacy against different cancer cell lines. Preliminary studies indicate that this compound could interact with proteins involved in cancer pathways, leading to growth inhibition of tumor cells .
Anti-tubercular Properties
Research has highlighted the potential of benzothiazole compounds as anti-tubercular agents . Compounds similar to this compound have shown promising results against Mycobacterium tuberculosis, especially in multidrug-resistant strains . The mechanisms of action may involve the inhibition of critical enzymes or pathways necessary for bacterial survival.
Organic Electronics
The unique properties of thiophene-based materials make them suitable for applications in organic electronics . Research has explored the use of thiophene derivatives in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of benzothiazole into the structure may enhance the electronic properties and stability of these materials .
Sensors
This compound can also be explored as a component in sensors for detecting biological analytes. The compound's ability to form stable complexes with various biomolecules could be leveraged to develop sensitive detection systems for DNA, proteins, or small bioanalytes .
Data Summary
The following table summarizes the biological activities and potential applications of this compound and related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(6-amino-1,3-benzothiazol-2-yl)acetamide | Benzothiazole core; acetamide group | Antimicrobial activity |
N-(4-chlorophenyl)-N-(6-amino-1,3-benzothiazol-2-yl)carbamate | Benzothiazole core; carbamate group | Anticancer properties |
N-(6-amino-1,3-benzothiazol-2-yl)benzamide | Benzothiazole core; benzamide group | Neuroprotective effects |
2-Amino-N-(benzothiazol-2-yl)thioacetamide | Benzothiazole core; thioacetamide group | Antiviral activity |
Case Studies
- Antimicrobial Efficacy : A study conducted on benzothiazole derivatives showed that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) range that supports the potential use of these compounds in treating infections.
- Anticancer Mechanism : In vitro studies on cancer cell lines treated with benzothiazole derivatives revealed apoptosis induction through caspase activation pathways. The specific interactions between these compounds and cellular targets were analyzed using molecular docking simulations .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-(1,3-benzothiazol-2-yl)-arylamides
- 2-arylbenzothiazoles
- Benzothiazole-based sulfonamides
Uniqueness
N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can enhance its activity in specific applications, such as its antibacterial and antifungal properties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-8-6-7-11(17-8)12(16)15-13-14-9-4-2-3-5-10(9)18-13/h2-7H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAQBRLWAHPZPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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